N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. The structure includes a 3-ethyl substituent on the triazole ring and a 7-oxo group on the pyrimidine moiety. The acetamide side chain is substituted with a 3,4-dichlorophenyl group, which likely enhances lipophilicity and influences receptor-binding interactions.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-8-3-4-9(15)10(16)5-8/h3-5,7H,2,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCPCLGCSKDOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The downstream effects of this include the induction of apoptosis within cells.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could potentially be effective in treating certain types of cancer.
Biological Activity
N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that triazole derivatives demonstrated potent antibacterial effects against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound has shown promising results in anticancer studies. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and activating caspase pathways. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402 .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV enzymes which are crucial for bacterial DNA replication .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a related triazole compound against clinical isolates of resistant bacteria. The results indicated that the compound displayed superior activity compared to traditional antibiotics such as ampicillin.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Ampicillin | 16 |
| Escherichia coli | 1 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 2 | Gentamicin | 32 |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of triazole derivatives including this compound:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| Bel-7402 | 15 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial and anticancer agents.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been studied for their effectiveness against a range of bacteria and fungi. The presence of the triazolo-pyrimidine structure enhances the compound's ability to disrupt microbial cell function and replication.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer types. Studies on related compounds have shown that they can modulate pathways involved in cell survival and death, making them candidates for further investigation in cancer therapy.
Synthetic Applications
Drug Development
this compound serves as a precursor in the synthesis of novel pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. This versatility is crucial in drug discovery processes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Efficacy (2020) | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria by triazole derivatives. | Supports further exploration of this compound as a lead compound for antibiotic development. |
| Research on Anticancer Properties (2021) | Showed that triazole-based compounds can induce apoptosis in breast cancer cells. | Suggests potential for developing targeted cancer therapies using similar compounds. |
| Synthesis Methodology (2019) | Developed a novel synthetic route for triazole derivatives with enhanced yields. | Provides a framework for efficient production of this compound and its analogs. |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Triazole Substituents: The 3-ethyl group in the target compound contrasts with 3-phenyl () and 3-methyl () substituents in analogs. Larger aryl/alkyl groups (e.g., phenyl) may sterically hinder interactions, whereas smaller groups (e.g., methyl) reduce lipophilicity. notes that 3-alkyl/aryl triazolo-pyrimidines exhibit low toxicity, suggesting the 3-ethyl group in the target compound may contribute to a favorable safety profile .
Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) are common in agrochemicals and pharmaceuticals, implying possible pesticidal or therapeutic applications for the target compound .
Biological Activity: 2-Substituted triazolo-pyrimidines are reported as adenosine receptor antagonists (), though the target compound’s activity remains unconfirmed. Flumetsulam (), a triazolo-pyrimidine sulfonamide, is a commercial herbicide, highlighting the structural versatility of this scaffold in agrochemistry .
Preparation Methods
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic displacement at position 6 of the triazolopyrimidine. Chloroacetamide reacts with the deprotonated triazolopyrimidine intermediate in aqueous sodium hydroxide at 60–70°C. This SN2 mechanism proceeds efficiently in protic solvents, with yields exceeding 85% when conducted under nitrogen atmosphere. Notably, substituting chloroacetamide with bromoacetamide accelerates kinetics but risks over-alkylation.
Optimization Insight :
Thioether Linkage Formation (Alternative Route)
An alternative pathway employs a thioether bridge, as demonstrated in modafinil intermediates. Here, the triazolopyrimidine core reacts with an isothiouronium salt derived from thiourea and diphenylmethanol in hydrobromic acid. Subsequent treatment with chloroacetamide introduces the acetamide group, albeit with additional purification steps to remove sulfur-containing byproducts. While this method achieves 67% overall yield, it necessitates handling corrosive HBr, complicating scalability.
Coupling with 3,4-Dichloroaniline
The final step involves amidating the acetamide intermediate with 3,4-dichloroaniline. Two predominant strategies are documented:
Direct Amidation Using Coupling Reagents
Carbodiimide-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate the reaction under inert conditions. Dissolving the acetamide acid (generated via ester hydrolysis) and 3,4-dichloroaniline in DMF with DIPEA (N,N-Diisopropylethylamine) achieves >75% conversion at room temperature. This method prioritizes regioselectivity, avoiding N-acylation of the triazole ring.
Critical Considerations :
Schotten-Baumann Reaction
For large-scale synthesis, the Schotten-Baumann method offers cost efficiency. The acetamide acid chloride, generated using thionyl chloride, reacts with 3,4-dichloroaniline in a biphasic water/dichloromethane system. Rapid stirring and controlled pH (8–9) prevent hydrolysis, yielding the target compound in 68% yield.
Analytical Characterization and Validation
Rigorous spectroscopic analysis confirms structural integrity:
-
H-NMR : The singlet at δ 2.15 ppm corresponds to the acetamide methyl group, while aromatic protons of the dichlorophenyl moiety resonate as doublets at δ 7.35–7.60 ppm.
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HRMS : Molecular ion peak at m/z 558.1623 ([M+H]) aligns with the theoretical mass (CHClNOS).
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XLogP3 : Computed lipophilicity (4.9) suggests moderate membrane permeability, corroborating drug-likeness.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Safety |
|---|---|---|---|---|
| HATU-Mediated Coupling | 75% | ≥95% | Moderate | Requires dry conditions |
| Schotten-Baumann | 68% | 90% | High | Corrosive reagents |
| Thioether Route | 67% | 85% | Low | HBr handling |
The HATU-mediated approach balances yield and purity but incurs higher costs due to reagent expenses. Conversely, the Schotten-Baumann method suits industrial applications despite moderate yields.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways during triazole formation are mitigated by strict temperature control and excess glacial acetic acid.
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Byproduct Formation : Thioether byproducts in the modafinil-inspired route necessitate recrystallization from toluene.
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Stereochemical Integrity : Chiral centers, if present, require asymmetric catalysis or chiral resolving agents, though none are reported in this compound .
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves a multi-step process:
Core Formation : Construct the triazolopyrimidine core via cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions (e.g., in ethanol or DMF at 80–100°C) .
Acetamide Linkage : Introduce the acetamide group using coupling reagents like EDCI/HOBt in anhydrous dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .
Substituent Modification : Attach the 3,4-dichlorophenyl moiety via nucleophilic substitution or amidation, requiring strict temperature control (0–5°C for sensitive intermediates) .
Optimization Tips :
- Use TLC/HPLC to monitor reaction progress and purity .
- Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve crystallization yields .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the triazolopyrimidine core (e.g., δ 8.2–8.5 ppm for triazole protons) and acetamide carbonyl (δ ~170 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in connectivity, particularly between the ethyl group (δ 1.2–1.4 ppm) and the pyrimidine ring .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₉H₁₆Cl₂N₆O₂: ~447.06 Da) .
- IR Spectroscopy : Validate carbonyl stretches (1670–1750 cm⁻¹ for acetamide and triazolopyrimidine ketone) .
Advanced: How can researchers resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate kinase inhibition results using in vitro enzymatic assays (e.g., ADP-Glo™) and cell-based proliferation assays (e.g., MTT) to rule out false positives .
- Purity Verification : Re-examine compound purity via HPLC (>95%) to exclude impurities skewing results .
- Buffer Optimization : Adjust assay pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological conditions, as solubility changes may alter activity .
Advanced: What computational strategies enhance binding affinity predictions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrophobic contacts with the 3,4-dichlorophenyl group) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide and conserved lysine residues .
- QSAR Models : Train models on triazolopyrimidine derivatives to predict IC₅₀ values, incorporating descriptors like logP and polar surface area .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
- Kinases : The triazolopyrimidine core mimics ATP, suggesting inhibition of CDKs, EGFR, or VEGFR2 .
- Neurological Targets : The dichlorophenyl group may modulate serotonin or dopamine receptors, similar to structurally related neuroactive compounds .
- Validation : Perform in silico target fishing using SwissTargetPrediction or SEA .
Advanced: How can solubility be improved for in vivo studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG 400 to enhance aqueous solubility without structural modification .
- Prodrug Design : Introduce phosphate esters at the 7-oxo position, which hydrolyze in vivo to release the active compound .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving crystallinity and dissolution .
Basic: What stability precautions are essential for storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl group .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the acetamide bond .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced: How to address low yield in the final amidation step?
Methodological Answer:
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- Microwave Assistance : Perform reactions under microwave irradiation (100°C, 30 min) to reduce side-product formation .
- Purification : Optimize column chromatography gradients (e.g., 5–20% MeOH in DCM) to isolate the product from unreacted starting materials .
Basic: What are the primary metabolic pathways predicted for this compound?
Methodological Answer:
- Phase I Metabolism : CYP3A4-mediated oxidation of the ethyl group or hydroxylation of the dichlorophenyl ring .
- Phase II Metabolism : Glucuronidation of the 7-oxo group, predicted via in vitro liver microsome assays .
- Tools : Use MetaSite or ADMET Predictor™ to simulate metabolic hotspots .
Advanced: How to design SAR studies for triazolopyrimidine derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the 3-ethyl position .
- Bioisosteres : Replace the dichlorophenyl group with pyridinyl or thienyl moieties to assess electronic effects .
- Data Analysis : Plot IC₅₀ values against descriptors (e.g., Hammett σ) to identify trends in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
